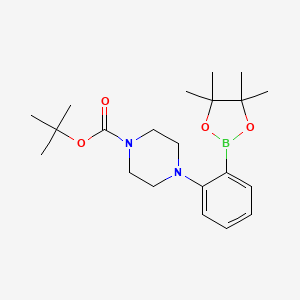
Ácido 3-amino-4-metilfenilborónico clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-methylphenylboronic acid hydrochloride is an organic compound with the molecular formula C7H10BNO2 and a molecular weight of 150.97 g/mol . It is a boronic acid derivative, commonly used in organic synthesis and various chemical reactions. This compound is typically found as a white to gray to brown crystalline powder .
Aplicaciones Científicas De Investigación
3-Amino-4-methylphenylboronic acid hydrochloride has a wide range of applications in scientific research :
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: This compound is employed in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: It serves as an intermediate in the production of various chemicals and materials.
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with proteins and enzymes that have diol-containing residues, such as serine and threonine .
Mode of Action
3-Amino-4-methylphenylboronic acid hydrochloride is commonly used in Suzuki-Miyaura coupling reactions . In these reactions, the compound acts as an organoboron reagent. The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The boronic acid donates its organyl group to the palladium catalyst in a process known as transmetalation .
Biochemical Pathways
It’s worth noting that boronic acids can reversibly bind to diols, a functional group present in many biological molecules, potentially affecting multiple biochemical pathways .
Result of Action
As a boronic acid, it has the potential to interact with various biological molecules and affect cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-4-methylphenylboronic acid hydrochloride. For instance, the compound is water-soluble, which may influence its distribution in aqueous environments . Additionally, safety data indicates that it may cause skin and eye irritation, and may have respiratory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methylphenylboronic acid hydrochloride can be achieved through several steps :
Formation of 2-Methylbenzeneboronic Acid Hydrochloride: React 2-methylbenzeneboronic acid with hydrochloric acid to form 2-methylbenzeneboronic acid hydrochloride.
Amination: React the 2-methylbenzeneboronic acid hydrochloride with ammonia or a primary amine to produce 3-amino-4-methylphenylboronic acid hydrochloride.
Purification: The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
Industrial production methods for 3-Amino-4-methylphenylboronic acid hydrochloride typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline production and maintain consistency.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-methylphenylboronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Catalysts like palladium or nickel are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce various amine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminophenylboronic acid: Similar structure but lacks the methyl group at the 4-position.
4-Aminophenylboronic acid: Similar structure but with the amino group at the 4-position instead of the 3-position.
3-Aminomethylphenylboronic acid: Contains an additional methyl group on the amino group.
Uniqueness
3-Amino-4-methylphenylboronic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
(3-amino-4-methylphenyl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2.ClH/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-4,10-11H,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFDOPYYSBQWIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)N)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586010 |
Source


|
| Record name | (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352525-95-2 |
Source


|
| Record name | (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1286002.png)







